molecular formula C16H13NO2S B2515166 (Z)-3-((3-(Methylthio)phenylamino)methylene)isobenzofuran-1(3H)-one CAS No. 338394-25-5

(Z)-3-((3-(Methylthio)phenylamino)methylene)isobenzofuran-1(3H)-one

Cat. No.: B2515166
CAS No.: 338394-25-5
M. Wt: 283.35
InChI Key: YJFZJVMSMWFGDC-GDNBJRDFSA-N
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Description

(Z)-3-((3-(Methylthio)phenylamino)methylene)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a methylene bridge and a methylthio group in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((3-(Methylthio)phenylamino)methylene)isobenzofuran-1(3H)-one typically involves the condensation of isobenzofuran-1(3H)-one with a suitable amine derivative. The reaction is often carried out under acidic or basic conditions to facilitate the formation of the methylene bridge. Common reagents used in this synthesis include acetic anhydride, sulfuric acid, and various amine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-((3-(Methylthio)phenylamino)methylene)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-((3-(Methylthio)phenylamino)methylene)isobenzofuran-1(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound can be investigated as a lead compound for drug development. Its structural features may allow for the design of novel drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-3-((3-(Methylthio)phenylamino)methylene)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methylene bridge and methylthio group may enhance its binding affinity and selectivity towards these targets. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isobenzofuran-1(3H)-one derivatives: Compounds with similar core structures but different substituents.

    Methylene-bridged compounds: Compounds with a methylene bridge connecting different functional groups.

    Methylthio-substituted compounds: Compounds with a methylthio group attached to an aromatic ring.

Uniqueness

(Z)-3-((3-(Methylthio)phenylamino)methylene)isobenzofuran-1(3H)-one is unique due to the combination of its isobenzofuran core, methylene bridge, and methylthio group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(3-methylsulfanylphenyl)iminomethyl]-2-benzofuran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-20-12-6-4-5-11(9-12)17-10-15-13-7-2-3-8-14(13)16(18)19-15/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOWQZWMYNMGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N=CC2=C3C=CC=CC3=C(O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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